7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-methoxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
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Description
7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-methoxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one is a useful research compound. Its molecular formula is C27H30O14 and its molecular weight is 578.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-methoxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one belongs to the chromone class of compounds. Chromones are known for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific chromone derivative based on recent research findings.
Chemical Structure and Properties
The compound's structure consists of a chromenone backbone with multiple hydroxyl and methoxy groups that enhance its biological potential. The presence of these functional groups is crucial for its interaction with biological targets.
Antioxidant Activity
Chromones have been extensively studied for their antioxidant properties. The compound has demonstrated significant antioxidant activity through various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) tests. These activities are attributed to the presence of multiple hydroxyl groups that can donate electrons and neutralize free radicals .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it exhibited promising results against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines with IC50 values indicating potent activity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Cell Line | IC50 Value (µg/mL) |
---|---|
A549 (Lung Cancer) | 22.09 |
MCF-7 (Breast Cancer) | 6.40 |
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory effects. Chromones generally inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity may contribute to their therapeutic efficacy in conditions characterized by chronic inflammation .
Mechanistic Insights
Molecular docking studies have suggested that the compound interacts favorably with various biological targets involved in cancer progression and oxidative stress response. The binding affinities indicate that it could serve as a lead compound for further drug development .
Case Studies
- In Vitro Studies : In a study focusing on chromone derivatives, this compound was evaluated alongside others for its cytotoxicity against cancer cell lines. It outperformed many derivatives in terms of potency and selectivity towards cancer cells .
- Natural Product Research : Research on natural chromones has shown that they play significant roles in plant defense mechanisms against pathogens, which suggests a broader ecological significance beyond human health applications .
Properties
IUPAC Name |
7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-methoxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-36-24-26(37-11-27(24,35)10-29)41-23-22(34)21(33)19(9-28)40-25(23)38-14-6-15(31)20-16(32)8-17(39-18(20)7-14)12-2-4-13(30)5-3-12/h2-8,19,21-26,28-31,33-35H,9-11H2,1H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVQYKPRNMQLAF-VEIPTCAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OCC1(CO)O)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](OC[C@@]1(CO)O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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